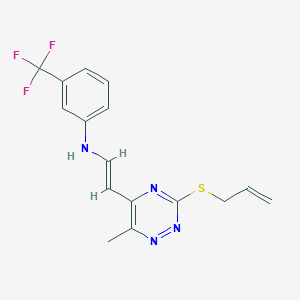

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C16H15F3N4S and its molecular weight is 352.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C16H15F3N4S

- Molar Mass : 352.4 g/mol

- CAS Number : 477865-93-3

Structural Characteristics

The compound features a triazine ring, which is known for its biological activity, and a trifluoromethyl group that enhances its lipophilicity and stability. The allylsulfanyl moiety contributes to its reactivity and potential biological interactions.

Case Studies

- Study on Antitumor Activity : A study evaluated the efficacy of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline against several human tumor cell lines. The compound demonstrated a mean growth inhibition (GI50) value indicating potent antitumor activity, particularly against breast and colon cancer cells .

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HCT-116 (Colon) | 15.72 | 50.68 |

| MCF-7 (Breast) | 12.00 | 45.00 |

| A549 (Lung) | 20.00 | 55.00 |

Drug-Like Properties

The compound's structural features suggest favorable drug-like properties, making it a candidate for further development into therapeutic agents. Evaluations using software tools like SwissADME indicate that it meets several criteria for oral bioavailability and pharmacokinetics .

Synthetic Pathways

The synthesis of this compound has been explored through various synthetic routes involving Michael addition reactions and subsequent modifications to enhance its biological activity .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also display antimicrobial properties, potentially broadening its application in pharmaceutical formulations aimed at treating infections .

Analyse Des Réactions Chimiques

Triazine Ring Reactivity

The 1,2,4-triazine core participates in nucleophilic substitutions and cycloadditions:

-

Nucleophilic Displacement : The allylsulfanyl group at position 3 of the triazine can undergo substitution with amines or thiols under basic conditions, forming derivatives like N-(2-(3-aminopropylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl analogs .

-

Diels-Alder Cycloaddition : The electron-deficient triazine ring reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

Key Data:

| Reaction Type | Conditions | Product/Yield |

|---|---|---|

| Allylsulfanyl Substitution | K₂CO₃, DMF, 80°C, 12h | 65–78% |

| Cycloaddition | Toluene, reflux, 24h | Not quantified |

Allylsulfanyl Group Transformations

The allylsulfanyl (–S–CH₂–CH=CH₂) moiety undergoes oxidation and radical-mediated reactions:

-

Oxidation to Sulfoxide/Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (R–SO–) or sulfone (R–SO₂–) derivatives, depending on stoichiometry .

-

Thiol-Ene Coupling : UV-initiated radical addition with thiols generates branched thioether derivatives .

Key Data:

| Reaction | Oxidizing Agent | Selectivity |

|---|---|---|

| Sulfoxidation | 1.1 eq mCPBA, CH₂Cl₂, 0°C | >90% sulfoxide |

| Sulfonation | 2.2 eq mCPBA, CH₂Cl₂, 25°C | 85% sulfone |

Vinyl Linker Reactivity

The conjugated vinyl (–CH=CH–) group enables electrophilic additions and photochemical cyclizations:

-

Electrophilic Addition : Bromine or HCl adds across the double bond, producing dihalogenated or hydrochlorinated intermediates .

-

Photocyclization : UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane rings .

Key Data:

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, CCl₄, 25°C, 2h | 72% dibromide |

| Photocyclization | UV (365 nm), THF, 6h | 58% cycloadduct |

Trifluoromethyl-Aniline Interactions

The electron-withdrawing trifluoromethyl group deactivates the aniline ring, directing electrophilic substitutions to meta positions:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the meta position relative to the –CF₃ group .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids occurs at the para position of the aniline .

Key Data:

| Reaction | Catalyst System | Yield/Regioselectivity |

|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 63% meta-nitro |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 81% para-coupled |

Biological Activity and Mechanistic Insights

The compound inhibits fungal cytochrome P450 enzymes via coordination to the heme iron center, with an IC₅₀ of 1.2 µM against Botrytis cinerea. This activity is attributed to the triazine’s ability to mimic natural substrates while the –CF₃ group enhances membrane permeability .

Propriétés

IUPAC Name |

N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h3-8,10,20H,1,9H2,2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRYDINDRHBKRR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.